molecular formula C12H14FNO B1471238 (1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide CAS No. 167073-06-5

(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide

Cat. No. B1471238
M. Wt: 207.24 g/mol
InChI Key: XWUIVRLWEGBPDB-MIMYLULJSA-N
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Description

“(1R,2S)-2-(2-fluorophenyl)-N-[(1R)-1-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]cyclopropane-1-carboxamide” contains a total of 59 bonds; 31 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .


Synthesis Analysis

The asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester was achieved using a newly isolated Sphingomonas aquatilis . Another method involves the alkylation/cyclization of a newly designed axially chiral Ni (II) complex of glycine Schiff base .


Molecular Structure Analysis

The molecule contains a total of 59 bonds, including 31 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

The stereoselectivity of reductive amination of ®-1-hydroxy-1-phenylpropan-2-one by methylamine was studied. From the four isomers possible, only two are produced by this reaction. These are marked as (−)-(1R,2S)-ephedrine (desired product) and (+)-(1S,2R)-ephedrine .

Scientific Research Applications

Metabotropic Glutamate Receptor Antagonism

The compound (1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide has been investigated for its potential role as a metabotropic glutamate receptor (mGluR) antagonist. Studies in rodents have shown that selective allosteric antagonism of mGluR1 can lead to antipsychotic-like effects without impairing motor functions, suggesting a potential application in the treatment of psychiatric disorders such as schizophrenia. This is supported by the observation that FTIDC, a potent and selective mGluR1 allosteric antagonist, reduces stress-induced behaviors and has analgesic effects in certain models, indicating the involvement of postsynaptic mGluR1 in stress-related responses and pain modulation (Satow et al., 2008).

Radiotracer Development for Neuroimaging

Research on fluorine substitution in biogenic amines has led to the development of fluorine-18 labeled beta-fluorophenylalkylamines, which have potential applications as radiotracers for in vivo imaging. Stereospecific syntheses of model compounds like (1R,2S)-1-[18F]fluoro-1-deoxyephedrine ([18F]FDE) have been achieved, demonstrating good stability and significant brain uptake in animal models. This suggests a strategy for chiral radiolabeling of biologically important phenethanolamines and catecholamines, which could be utilized in PET imaging to study various neurological and psychiatric conditions (Van Dort et al., 1995).

Orexin Receptor Mechanisms in Binge Eating

The role of orexin receptors in compulsive food consumption has been explored, with findings indicating that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. GSK1059865, a selective OX1R antagonist, has been evaluated in a binge eating model in rats, showing that it selectively reduces binge eating for highly palatable food without affecting standard food pellet intake. This suggests a major role of OX1R mechanisms in binge eating, opening new avenues for therapeutic interventions (Piccoli et al., 2012).

properties

CAS RN

167073-06-5

Product Name

(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

(1R,2S)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11+/m1/s1

InChI Key

XWUIVRLWEGBPDB-MIMYLULJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@@H]2F

SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC2F

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC2F

Origin of Product

United States

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